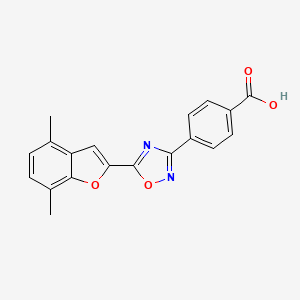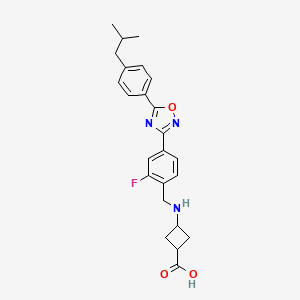
CR-6086 sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CR6086 is a novel, potent EP4 antagonist showing favourable immunomodulatory properties, striking DMARD effects in rodents, and anti-inflammatory activity targeted to immune-mediated inflammatory diseases and distinct from the general effects of cyclooxygenase inhibitors. CR6086 showed selectivity and high affinity for the human EP4 receptor (Ki = 16.6 nM) and functioned as a pure antagonist (half-maximal inhibitory concentration, 22 nM) on PGE2-stimulated cAMP production.
Scientific Research Applications
Overview of Sodium Batteries Research
CR-6086 sodium has been extensively studied in the context of sodium batteries over the last 50 years. The high Na+ ion conductivity discovered in β‐Al2O3 has led to the development of high-energy batteries for various applications, including load leveling and electric vehicles. Sodium-ion batteries are particularly appealing for stationary applications due to their long lifespan, power efficiency, affordability, and material availability. These factors have brought sodium batteries to the forefront of scientific interest (Delmas, 2018).
Sodium in Metallic Anode Applications
Metallic sodium is a promising anode material for sodium-based batteries due to its high theoretical capacity and low potential. However, challenges such as sodium dendrite growth and volume changes during sodium stripping/plating have been addressed through the development of a sodium-MoS2 hybrid. This hybrid structure effectively prevents sodium dendrite growth and accommodates volume changes, significantly enhancing cycle stability and safety in sodium-based batteries (Zhang, Li, Wang, & Yang, 2017).
Sodium Alginate for Chromium Removal
Sodium alginate-polyaniline (SAP) nanofibers have been evaluated for the removal of Cr(VI) ions from aqueous solutions. These nanofibers demonstrate efficient Cr(VI) removal through electrostatic interactions and show promise in environmental remediation applications (Karthik & Meenakshi, 2015).
Sodium in Corrosion and Wear Studies
Research on the tribological properties of materials in liquid sodium environments, such as in sodium-cooled fast reactors, has highlighted the positive effect of liquid sodium on the friction performance of CrN coatings. This is attributed to the formation of lubricating oxide layers, offering insights for the design of coatings in liquid sodium environments (Chen et al., 2020).
Sodium in Catalysis
Sodium's effect on the catalytic properties of Cr–Mo-based catalysts for methanol oxidation was investigated, revealing that sodium influences catalyst properties depending on its introduction method and the properties of the compounds formed. This research contributes to the understanding of sodium's role in catalysis and catalyst design (Ivanov, Krustev, & Litcheva, 1998).
Sodium in Battery Technology
Sodium-ion battery technology, specifically Na superionic conductor (NASICON) structured cathodes, has been explored for its potential in renewable energy storage. A doping strategy with Cr was found to activate multielectron redox reactions, resulting in improved energy density for sodium-ion batteries (Chen et al., 2021).
properties
Product Name |
CR-6086 sodium |
|---|---|
Molecular Formula |
C26H26F3N2NaO3 |
Molecular Weight |
494.49 |
IUPAC Name |
Sodium (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoate |
InChI |
InChI=1S/C26H27F3N2O3.Na/c27-26(28,29)20-5-1-17(2-6-20)16-31-14-13-24(9-10-24)15-21(31)22(32)30-25(11-12-25)19-7-3-18(4-8-19)23(33)34;/h1-8,21H,9-16H2,(H,30,32)(H,33,34);/q;+1/p-1/t21-;/m1./s1 |
InChI Key |
QFXKJKJULRUGNT-ZMBIFBSDSA-M |
SMILES |
O=C([O-])C1=CC=C(C2(NC([C@H](N(CC3=CC=C(C(F)(F)F)C=C3)CC4)CC54CC5)=O)CC2)C=C1.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CR-6086; CR 6086; CR6086; CR-6086 sodium; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)

